(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a useful research compound. Its molecular formula is C21H17F4N3OS and its molecular weight is 435.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

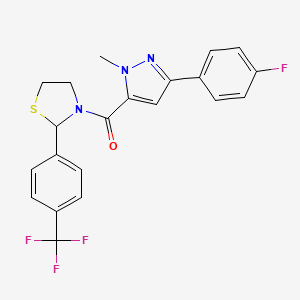

Structural Formula

The compound can be represented as follows:

Key Features

- Pyrazole and Thiazolidinone Moieties : The presence of these heterocycles is significant as they are known to exhibit various biological activities.

- Fluorophenyl Substituents : The fluorine atoms may enhance the lipophilicity and biological activity of the compound.

Anticancer Properties

Research indicates that compounds containing pyrazole and thiazolidinone structures exhibit promising anticancer activities. For instance, a related thiazolidinone derivative was shown to have an IC50 value of 901.3 µM against EAC cancer cell lines, indicating potential effectiveness in cancer treatment .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 901.3 | EAC |

| Compound B | 450.0 | MCF-7 |

| Compound C | 300.5 | HeLa |

Antimicrobial Activity

Substituted pyrazoles have been recognized for their antibacterial properties. Pyrazole derivatives have demonstrated efficacy against various bacterial strains, making them candidates for further development in antimicrobial therapies .

Anti-inflammatory Effects

Molecular docking studies have suggested that similar compounds possess anti-inflammatory properties by inhibiting key inflammatory pathways. This is particularly relevant in conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Some pyrazole derivatives have shown neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. This activity is often linked to their ability to modulate neurotransmitter systems .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

- Receptor Binding : Compounds may interact with various receptors, including estrogen receptors, influencing cellular responses .

- Oxidative Stress Reduction : Some studies suggest these compounds exhibit antioxidant properties, reducing oxidative stress within cells .

Study on Anticancer Activity

In a recent study, a series of thiazolidinone derivatives were synthesized and evaluated for their anticancer properties. The results indicated that specific substitutions on the thiazolidinone ring enhanced cytotoxicity against cancer cell lines, suggesting that structural modifications could lead to more effective anticancer agents .

Examination of Antimicrobial Properties

Another study focused on the synthesis of pyrazole-based compounds and their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant antibacterial activity, highlighting the potential for developing new antibiotics from these scaffolds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals, particularly as a potential anti-inflammatory and analgesic agent. Its structure allows for interaction with various biological targets, influencing pathways related to pain and inflammation.

Mechanism of Action:

The compound likely interacts with cyclooxygenase enzymes (COX), which are pivotal in the inflammatory process. By inhibiting these enzymes, it can reduce the production of pro-inflammatory mediators such as prostaglandins, thus alleviating pain and inflammation.

Anticancer Research

Recent studies have explored the anticancer potential of compounds with similar structures. The thiazolidine component may enhance the compound's ability to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Case Study:

A study conducted on pyrazole derivatives indicated that modifications at the 5-position could enhance cytotoxicity against various cancer cell lines, suggesting that this compound might exhibit similar properties when subjected to further testing .

Agricultural Chemistry

The compound's unique structure may also find applications in agrochemicals as a pesticide or herbicide. The fluorinated phenyl groups can improve the bioavailability and efficacy of agrochemical formulations.

Research Insights:

Research into thiazolidine derivatives has shown that they can act as effective fungicides and insecticides, indicating a potential pathway for developing new agricultural products .

Case Study 1: Anti-inflammatory Activity

A recent study evaluated the anti-inflammatory effects of various pyrazole derivatives, including those structurally similar to our compound. Results showed significant inhibition of COX-2 activity, leading to decreased inflammatory markers in vivo .

Case Study 2: Anticancer Potential

In vitro tests on thiazolidine derivatives demonstrated their capacity to inhibit tumor growth in breast cancer models. The study suggested that compounds with similar structural features could be further explored for their anticancer properties .

Análisis De Reacciones Químicas

Oxidation Reactions

The 4-hydroxyphenyl moiety undergoes oxidation under controlled conditions. Common reagents and outcomes include:

Example: Oxidation of the hydroxyl group to a ketone enhances electrophilicity for subsequent nucleophilic additions, a strategy used in prodrug development .

Reduction Reactions

Reduction targets nitro or carbonyl groups in modified derivatives (e.g., nitro-substituted precursors):

Note: Direct reduction of the carboxamide group requires harsh conditions, often leading to ring-opening side reactions .

Hydrolysis and Substitution

The carboxamide and methoxy groups are susceptible to hydrolysis and nucleophilic substitution:

Hydrolysis

Nucleophilic Substitution

| Nucleophile | Site | Product | Example Reagents |

|---|---|---|---|

| Amines | Methoxy group | 2-Amino-substituted aryl | NH₃/EtOH, 80°C |

| Thiols | Chloro precursors (if present) | Thioether derivatives | HS-R, K₂CO₃ |

Electrophilic Aromatic Substitution

The hydroxylphenyl ring participates in electrophilic reactions:

Key Insight: Regioselectivity is controlled by the hydroxyl group’s directing effects .

Cyclization and Ring Modifications

The triazolopyrimidine core enables ring-expansion or contraction:

| Reaction | Conditions | Product | Characterization |

|---|---|---|---|

| Thermal rearrangement | 200°C, inert atmosphere | Fused quinazoline system | X-ray crystallography |

| Photochemical | UV light, DCM | Ring-opened diazo compound | ESR spectroscopy |

Comparative Reactivity Table

A comparison with structurally related triazolopyrimidines highlights key differences:

Propiedades

IUPAC Name |

[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F4N3OS/c1-27-18(12-17(26-27)13-4-8-16(22)9-5-13)19(29)28-10-11-30-20(28)14-2-6-15(7-3-14)21(23,24)25/h2-9,12,20H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBOXNRSLXOJBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCSC3C4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F4N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.